molecular formula C8H8FN3 B12972281 7-Fluoro-3-methyl-1H-indazol-5-amine

7-Fluoro-3-methyl-1H-indazol-5-amine

Cat. No.: B12972281
M. Wt: 165.17 g/mol
InChI Key: FLJNTULJKXEXOE-UHFFFAOYSA-N
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Description

7-Fluoro-3-methyl-1H-indazol-5-amine is a heterocyclic compound belonging to the indazole family. Indazoles are known for their wide range of biological activities and applications in medicinal chemistry. This compound, characterized by the presence of a fluorine atom at the 7th position and a methyl group at the 3rd position, has garnered interest due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3-methyl-1H-indazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-azidobenzaldehydes and amines, which undergo consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another approach involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N–H ketimine species, followed by cyclization under an oxygen atmosphere .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and minimize byproducts, potentially using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-3-methyl-1H-indazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.

Scientific Research Applications

7-Fluoro-3-methyl-1H-indazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-3-methyl-1H-indazol-5-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to a cascade of biochemical events. For instance, it may act as an inhibitor of phosphoinositide 3-kinase δ, which plays a role in various cellular processes . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    1H-Indazole: A basic indazole structure without any substituents.

    3-Methyl-1H-indazole: Similar to 7-Fluoro-3-methyl-1H-indazol-5-amine but lacks the fluorine atom.

    7-Fluoro-1H-indazole: Similar but lacks the methyl group at the 3rd position.

Uniqueness: this compound is unique due to the presence of both a fluorine atom and a methyl group, which can significantly influence its chemical properties and biological activities. The combination of these substituents can enhance its potency and selectivity in various applications compared to its analogs .

Properties

Molecular Formula

C8H8FN3

Molecular Weight

165.17 g/mol

IUPAC Name

7-fluoro-3-methyl-2H-indazol-5-amine

InChI

InChI=1S/C8H8FN3/c1-4-6-2-5(10)3-7(9)8(6)12-11-4/h2-3H,10H2,1H3,(H,11,12)

InChI Key

FLJNTULJKXEXOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=C(C2=NN1)F)N

Origin of Product

United States

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